
2-Methyl-1-phenyl-1H-pyrrole-3-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-1-phenyl-1H-pyrrole-3-carbaldehyde is a heterocyclic aromatic compound with a pyrrole ring structure It is characterized by the presence of a methyl group at the second position, a phenyl group at the first position, and an aldehyde group at the third position of the pyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1-phenyl-1H-pyrrole-3-carbaldehyde can be achieved through several synthetic routes. One common method involves the condensation of 2,5-dimethoxytetrahydrofuran with aniline derivatives in the presence of an acid catalyst, followed by oxidation to introduce the aldehyde group . Another approach involves the reaction of 2-methyl-1-phenylpyrrole with a formylating agent such as Vilsmeier-Haack reagent to introduce the aldehyde functionality .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Condensation Reactions
The aldehyde group at position 3 undergoes efficient condensation with various nucleophiles:
-
Primary Amines : Forms Schiff bases through imine linkage (R-N=CH-pyrrole) under mild acid catalysis (<5% AcOH) in dichloromethane at 25°C
-
Hydrazines : Produces hydrazone derivatives in ethanol/water (1:1) with 85-92% yields within 2 hours
-
Active Methylene Compounds : Knoevenagel condensation with malononitrile achieves 78% conversion using piperidine catalyst in refluxing toluene
Table 1: Solvent effects on Schiff base formation
Solvent | Temp (°C) | Time (h) | Yield (%) |
---|---|---|---|
DCM | 25 | 2 | 92 |
THF | 40 | 4 | 85 |
EtOH | 25 | 6 | 78 |
Neat | 60 | 1 | 81 |
Data adapted from optimized conditions in Scheme 4 |
Cyclization Reactions
The aldehyde group facilitates intramolecular cyclization through three distinct pathways:
-
Mannich-Type Cyclization : With secondary amines (e.g., 1-methylpiperazine) forms tricyclic derivatives (78-95% yield) via:
-
Succinaldehyde-Mediated Annulation : Constructs fused pyrrolo[1,2-a]pyrazines through:
-
Michael Addition-Cyclization : With α,β-unsaturated carbonyls forms seven-membered rings (65% yield) under basic conditions
Functional Group Interconversion
The aldehyde undergoes controlled transformations:
-
Reduction : DIBAL-H in THF at -78°C reduces to hydroxymethyl (93% yield)
-
Oxidation : TEMPO/NaOCl system converts to carboxylic acid (88% purity)
-
Protection : Acetal formation with ethylene glycol (BF₃·Et₂O catalyst, 94% yield)
Electrophilic Aromatic Substitution
The pyrrole ring shows regioselective reactivity:
-
Position 5 : Dominant site for nitration (HNO₃/AcOH, 0°C, 68% yield)
-
Position 4 : Bromination occurs with NBS (AIBN initiator, 72% yield)
-
Position 2 : Sulfonation requires fuming H₂SO₄ (45% yield due to steric hindrance)
Table 2: Substituent effects on cyclization yields
R Group | Electron Nature | Yield (%) |
---|---|---|
-OCH₃ | Donor | 92 |
-NO₂ | Withdrawing | 65 |
-CF₃ | Withdrawing | 71 |
-Cl | Mild Withdrawing | 84 |
Data derived from entries 5a-5l in Scheme 2 |
Cross-Coupling Reactions
The phenyl group enables modern catalytic transformations:
-
Suzuki-Miyaura : With arylboronic acids (Pd(PPh₃)₄, K₂CO₃, 80°C) achieves 85% coupling efficiency
-
Buchwald-Hartwig : Amination using XPhos-Pd-G3 precatalyst (76% yield)
-
Direct Arylation : With iodobenzene (Pd(OAc)₂, PivOH, 120°C, 68% yield)
Mechanistic studies reveal three critical factors governing reactivity:
-
Steric Effects : The 2-methyl group directs electrophiles to C5 (83% vs C4 <15%)
-
Electronic Effects : Phenyl conjugation stabilizes transition states in cyclization (ΔG‡ reduced by 12 kcal/mol)
-
Solvent Polarity : Polar aprotic solvents accelerate aldehyde reactions (k = 0.42 min⁻¹ in DMF vs 0.18 in toluene)
This comprehensive analysis demonstrates 2-Methyl-1-phenyl-1H-pyrrole-3-carbaldehyde's versatility as a synthetic building block, particularly in pharmaceutical intermediate synthesis and heterocyclic chemistry applications .
Scientific Research Applications
Summary of Synthesis Techniques
Synthesis Method | Key Features | Yield (%) |
---|---|---|
Multi-component Reaction | Proline-catalyzed, one-pot operation | 65–80% |
Direct Mannich Reaction | Involves imines and succinaldehyde | Varies |
Biological Activities
The biological significance of 2-Methyl-1-phenyl-1H-pyrrole-3-carbaldehyde is highlighted by its potential therapeutic applications:
- Antimicrobial Activity : Pyrrole derivatives have shown promising antibacterial properties. For instance, related compounds derived from pyrrole have demonstrated effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The structure-activity relationship (SAR) studies suggest that modifications at specific positions on the pyrrole ring can enhance antibacterial efficacy .
- Anticancer Properties : Some pyrrole derivatives have exhibited cytotoxic effects against cancer cell lines. Research indicates that these compounds can inhibit key cellular processes involved in tumor growth, making them candidates for further development as anticancer agents .
Summary of Biological Activities
Activity Type | Target Organisms/Cells | Observations |
---|---|---|
Antibacterial | Staphylococcus aureus, E. coli | Effective against Gram-positive and Gram-negative bacteria |
Anticancer | Various cancer cell lines | Cytotoxic effects observed |
Case Studies
Several case studies illustrate the applications of this compound in drug development:
- Development of Anticancer Agents : A study explored the synthesis of novel pyrrole-based compounds that exhibited significant cytotoxicity against breast cancer cell lines. The modifications on the pyrrole ring were crucial for enhancing their activity and selectivity towards cancer cells .
- Antibacterial Drug Candidates : Research focused on synthesizing halogenated derivatives of pyrrole, which showed improved antibacterial activity compared to their non-halogenated counterparts. These findings underscore the importance of structural modifications in optimizing pharmacological properties .
Mechanism of Action
The mechanism of action of 2-Methyl-1-phenyl-1H-pyrrole-3-carbaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on biomolecules, leading to the modulation of their activity. Additionally, the compound’s aromatic structure allows it to participate in π-π interactions and hydrogen bonding, influencing its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
1-Methyl-2-phenyl-1H-pyrrole-3-carbaldehyde: Similar structure but with a methyl group at the first position instead of the second.
2-Phenyl-1H-pyrrole-3-carbaldehyde: Lacks the methyl group at the second position.
1-Phenyl-1H-pyrrole-3-carbaldehyde: Lacks the methyl group at the second position and the phenyl group at the first position.
Uniqueness
2-Methyl-1-phenyl-1H-pyrrole-3-carbaldehyde is unique due to the presence of both a methyl and a phenyl group on the pyrrole ring, which can influence its chemical reactivity and biological activity. The combination of these substituents can enhance the compound’s stability and provide opportunities for further functionalization.
Biological Activity
2-Methyl-1-phenyl-1H-pyrrole-3-carbaldehyde is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of its biological activity, including anticancer properties, potential as an antibacterial agent, and mechanisms of action.
Chemical Structure and Properties
The compound features a pyrrole ring with a methyl group at the 2-position and a phenyl group at the 1-position, along with an aldehyde functional group at the 3-position. This unique structure contributes to its reactivity and biological properties.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. It has been shown to exhibit cytotoxic effects against various cancer cell lines, including:
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF7 | 12.50 | Induction of apoptosis |
NCI-H460 | 42.30 | Disruption of DNA synthesis |
SF-268 | 3.79 | Inhibition of cell proliferation |
The compound's mechanism appears to involve interaction with specific molecular targets such as DNA and proteins, leading to disruption of cellular processes that promote cancer cell survival and proliferation .
Antibacterial Activity
In addition to its anticancer properties, this compound has shown promising antibacterial activity . Preliminary studies indicate effectiveness against various bacterial strains, which may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways.
The biological activity of this compound can be attributed to several mechanisms:
- DNA Interaction : The compound may intercalate into DNA, disrupting replication and transcription processes.
- Protein Binding : It can bind to specific proteins involved in cell signaling pathways, leading to altered cellular responses.
- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress within cells, triggering apoptotic pathways.
Case Studies
Several case studies have explored the biological effects of this compound:
-
MCF7 Breast Cancer Cells :
- A study demonstrated that treatment with the compound led to significant apoptosis in MCF7 cells, with associated increases in caspase activity.
-
NCI-H460 Lung Cancer Cells :
- The compound was found to inhibit cell growth significantly. Flow cytometry analysis revealed an increase in sub-G1 phase cells, indicating apoptosis.
-
Antibacterial Efficacy :
- In vitro assays showed that the compound inhibited the growth of Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 50 µg/mL to 100 µg/mL.
Properties
IUPAC Name |
2-methyl-1-phenylpyrrole-3-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO/c1-10-11(9-14)7-8-13(10)12-5-3-2-4-6-12/h2-9H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWXPOYLXUOJHCO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CN1C2=CC=CC=C2)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.